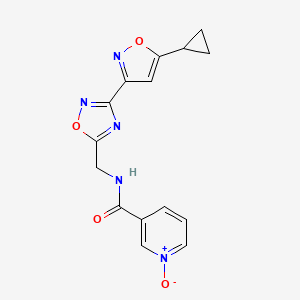

3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide

描述

3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound with diverse applications in research and industry. This molecule's structure features multiple heterocycles, making it an interesting candidate for various chemical reactions and applications.

属性

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-oxidopyridin-1-ium-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c21-15(10-2-1-5-20(22)8-10)16-7-13-17-14(19-24-13)11-6-12(23-18-11)9-3-4-9/h1-2,5-6,8-9H,3-4,7H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEXTVKWXLPUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C4=C[N+](=CC=C4)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide generally involves multi-step processes, starting with the creation of intermediate compounds such as cyclopropylisoxazole and 1,2,4-oxadiazole. These are often synthesized through cyclization reactions involving nitriles and hydroxylamines. Once these intermediates are prepared, they are coupled using carbamoylation and pyridine oxidation processes under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

In an industrial setting, the synthesis would likely involve continuous flow processes to ensure consistent quality and yield. Advanced techniques like microwave-assisted synthesis or solvent-free methods may be employed to increase efficiency and reduce environmental impact.

化学反应分析

Types of Reactions

Oxidation: : The pyridine 1-oxide component undergoes oxidation reactions, typically using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: : Reduction reactions might target the nitro groups, using reagents like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: : The compound can undergo substitution reactions, particularly at the isoxazole and oxadiazole rings, facilitated by nucleophiles under basic conditions.

Common Reagents and Conditions

Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: : Palladium on carbon (Pd/C), hydrogen gas

Substitution: : Various nucleophiles, base like sodium hydroxide

Major Products

Products formed from these reactions depend on the conditions but typically involve modified heterocyclic systems with various functional groups attached.

科学研究应用

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include the formation of the isoxazole and oxadiazole rings, followed by the introduction of the pyridine moiety. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS) are critical for confirming the structure of the synthesized compounds.

Example Synthesis Pathway

- Formation of 5-Cyclopropylisoxazole : This can be achieved through cyclization reactions involving cyclopropyl derivatives and appropriate reagents.

- Synthesis of 1,2,4-Oxadiazol : Typically formed via condensation reactions involving hydrazides and carboxylic acids.

- Final Assembly : The final compound is constructed through coupling reactions that link the isoxazole and oxadiazole components to a pyridine scaffold.

Biological Applications

The biological activity of 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide has been investigated across several studies, demonstrating promising results in various therapeutic areas.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through molecular docking studies that suggest strong interactions with target proteins involved in cancer cell proliferation. Compounds with similar structures have demonstrated efficacy against various cancer cell lines .

Case Studies

Several studies provide insights into the applications of this compound:

- Study on Antimicrobial Efficacy :

- Molecular Docking Studies :

作用机制

The exact mechanism by which this compound exerts its effects varies by application. Generally, it may interact with molecular targets like enzymes or receptors, affecting biological pathways:

Molecular Targets: : Potentially targets enzymes involved in oxidative stress or inflammation.

Pathways: : May influence signaling pathways, modulating cellular responses.

相似化合物的比较

Compared to structurally similar compounds, 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is unique in its combination of isoxazole, oxadiazole, and pyridine 1-oxide functionalities.

Similar Compounds

Isoxazole derivatives: : Typically simpler structures, used in medicinal chemistry.

Oxadiazole compounds: : Known for their stability and diverse biological activities.

Pyridine N-oxides: : Commonly used as intermediates in organic synthesis.

Hope that paints the picture you're looking for.

生物活性

The compound 3-(((3-(5-Cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a novel derivative in the class of isoxazole compounds, which have garnered attention due to their potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A pyridine moiety,

- An isoxazole ring,

- An oxadiazole component.

This structural diversity contributes to its varied biological activities.

The biological activity of the compound can be attributed to several mechanisms:

- Inhibition of Enzymes : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, isoxazole derivatives typically target enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial in the biosynthesis of carotenoid pigments in plants .

- Antimicrobial Properties : Isoxazole derivatives have demonstrated antimicrobial activity against various pathogens, making them candidates for therapeutic applications .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound and its analogs:

Case Studies

Several studies have investigated the biological effects of isoxazole derivatives closely related to our compound:

- Study on Herbicidal Activity : A study evaluated the herbicidal activity of a structurally similar isoxazole derivative. The results indicated effective control of broadleaf weeds with an EC50 value significantly lower than that of traditional herbicides, suggesting higher potency and selectivity .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of various isoxazole compounds, including those with similar structures. The findings revealed that these compounds exhibited strong antibacterial effects against both resistant strains and common pathogens .

- Cytotoxic Effects in Cancer Research : A case study assessed the cytotoxicity of a related compound on different cancer cell lines. The results showed that it induced cell death through apoptosis pathways, highlighting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。